
3-Azido-3-methylbutan-2-one
Vue d'ensemble
Description
3-Azido-3-methylbutan-2-one is a chemical compound with the molecular formula C5H9N3O . It is a derivative of 3-Methylbutan-2-one , which is a colorless liquid with a pleasant odor .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-carbon chain with a ketone group at the second carbon and an azido group at the third carbon .Applications De Recherche Scientifique
Energetic Additives for Propellants
3-Azido-3-methylbutan-2-one and its derivatives are explored for their potential as energetic additives in propellants. In China, research has been conducted on a variety of azides, including this compound, for use in solid propellants and plastic-bonded explosives. These compounds have been evaluated for their performance characteristics such as density, melting point, enthalpy of formation, thermal decomposition temperature, and impact sensitivity (Ou et al., 1995).
Synthetic Chemistry
This compound is also relevant in the field of synthetic chemistry. A novel procedure for preparing this compound has been described, leveraging polymer-supported AlCl3-catalyzed rearrangement and O-alkylation under microwave irradiation conditions. This method allows for the efficient synthesis of this compound derivatives with excellent yield (Gopalakrishnan et al., 2002).
Nuclear Magnetic Resonance (NMR) Spectroscopy
In nuclear magnetic resonance spectroscopy, research involving this compound contributes to understanding the barriers to internal rotation in halogenated methylbutanes. Such studies are crucial for comprehending molecular interactions and conformational dynamics in organic compounds (Roberts et al., 1971).
Biotransformation Studies
The compound has been used in biotransformation studies, where its analogs are transformed by Saccharomyces cerevisiae cells. These transformations help in understanding the enzymatic processes involved and the potential for creating various biochemical products (Paula et al., 2017).
Environmental Monitoring
In the context of environmental monitoring, this compound derivatives are part of a group of microbial volatile organic compounds (MVOCs) emitted by fungi. These compounds are indicators of indoor mold growth and have implications for human health (Elke et al., 1999).
Mécanisme D'action
Target of Action
It’s structurally similar to 3’-azido-3’-deoxythymidine (azt), which primarily targets the reverse transcriptase enzyme in hiv .
Mode of Action
Azt, a structurally similar compound, must be activated to the nucleotide level to inhibit cellular metabolism . AZT is a substrate for E. coli thymidine kinase, and intact E. coli ML-30 cells convert AZT to its mono-, di-, and triphosphate metabolites .
Biochemical Pathways
AZT-triphosphate, one of the phosphorylated metabolites of AZT, is a potent inhibitor of replicative DNA synthesis .
Pharmacokinetics
UGT2B7 is the primary UGT isoform responsible for glucuronidation .
Result of Action
Azt, a structurally similar compound, has potent bactericidal activity against many members of the family enterobacteriaceae, including strains of escherichia coli, salmonella typhimurium, klebsiella pneumoniae, shigella flexneri, and enterobacter aerogenes .
Action Environment
The action of azt, a structurally similar compound, is influenced by the cellular environment, including the presence of specific enzymes and cellular metabolism .
Safety and Hazards
Propriétés
IUPAC Name |
3-azido-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5(2,3)7-8-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMNONAEWXCAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

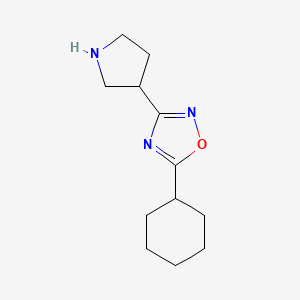

![2,6-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1471315.png)

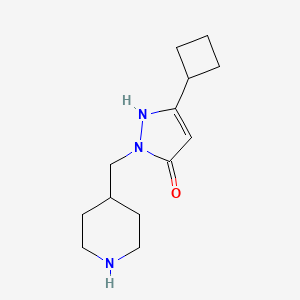
![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)
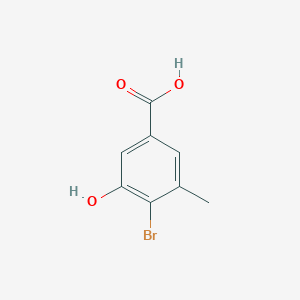


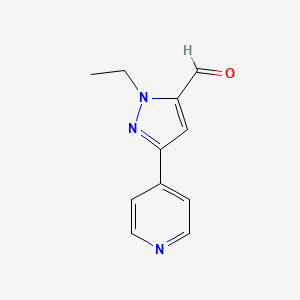

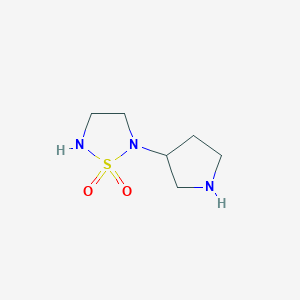

![2-[(tert-Butoxycarbonyl)amino]-3-methylbutanethioic S-acid](/img/structure/B1471334.png)
